molecular formula C29H51N3O8SSi2 B12779577 (1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-(3-methyl-2-butenyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)

(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-(3-methyl-2-butenyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)

Cat. No.: B12779577
M. Wt: 658.0 g/mol
InChI Key: CLRYOESCHWZLHF-AXYLZTRMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3DiMeAllyl-2’,5’diSilylSpiroT involves multiple steps, typically starting with the preparation of the core spirocyclic structure. This is followed by the introduction of silyl and allyl groups through various organic reactions. Common reagents used in these steps include silylating agents and allyl halides. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3DiMeAllyl-2’,5’diSilylSpiroT may involve large-scale batch reactions in reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3DiMeAllyl-2’,5’diSilylSpiroT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions typically result in the replacement of silyl or allyl groups with other functional groups .

Scientific Research Applications

3DiMeAllyl-2’,5’diSilylSpiroT has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3DiMeAllyl-2’,5’diSilylSpiroT involves its interaction with specific molecular targets. The silyl and allyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3DiMeAllyl-2’,5’diSilylSpiroT is unique due to its combination of silyl and allyl groups within a spirocyclic framework. This structural arrangement imparts specific reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C29H51N3O8SSi2

Molecular Weight

658.0 g/mol

IUPAC Name

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methyl-3-(3-methylbut-2-enyl)pyrimidine-2,4-dione

InChI

InChI=1S/C29H51N3O8SSi2/c1-19(2)14-15-31-24(33)20(3)16-32(26(31)34)25-23(39-43(12,13)28(7,8)9)29(21(30)18-41(35,36)40-29)22(38-25)17-37-42(10,11)27(4,5)6/h14,16,18,22-23,25H,15,17,30H2,1-13H3/t22?,23-,25+,29?/m0/s1

InChI Key

CLRYOESCHWZLHF-AXYLZTRMSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC=C(C)C)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC=C(C)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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